

# A Technical Guide to 9H-Carbazole-3,6-diamine (CAS 86-71-5)

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## Compound of Interest

Compound Name: 9H-Carbazole-3,6-diamine

Cat. No.: B1329239

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This document provides a comprehensive technical overview of **9H-Carbazole-3,6-diamine**, a significant organic compound with applications ranging from materials science to medicinal chemistry. It details the compound's physicochemical properties, synthesis and purification protocols, analytical characterization methods, and its toxicological and biological profile.

## Core Properties and Identification

**9H-Carbazole-3,6-diamine** is an organic compound featuring a carbazole core, which is a fused bicyclic structure of a benzene ring and a pyrrole ring, with two amine groups substituted at the 3 and 6 positions.<sup>[1]</sup> This configuration imparts unique chemical properties and potential biological activities.<sup>[1]</sup> The compound is typically a white to gray or brown solid in crystalline or powder form at room temperature.<sup>[2][3]</sup>

## Physicochemical Properties

The key physical and chemical properties of **9H-Carbazole-3,6-diamine** are summarized below.

Property	Value	Source
CAS Number	86-71-5	[4]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N <sub>3</sub>	[2][4]
Molecular Weight	197.24 g/mol	[2][4]
Melting Point	276-279 °C	[2][5]
Boiling Point	526.9 ± 30.0 °C (Predicted)	[2][5]
Density	1.403 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][6]
Appearance	White to Gray to Brown powder/crystal	[3][5]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[2] Almost transparent in 1mol/L HCl.[2][5]	[2][5]
Flash Point	305.7 °C	[2]
Vapor Pressure	3.42E-11 mmHg at 25°C	[2]
pKa	18.84 ± 0.30 (Predicted)	[5]
InChI Key	YCZUWQOJQGCZKG-UHFFFAOYSA-N	[4]

## Toxicological and Safety Data

The compound is classified as harmful if swallowed and causes serious eye irritation.[4][7]  
Appropriate personal protective equipment should be used when handling.

Hazard Information	Details	Source
GHS Pictogram	GHS07 (Exclamation mark)	
Signal Word	Warning	[7]
Hazard Statements	H302: Harmful if swallowed.[4] [7] H315: Causes skin irritation. H319: Causes serious eye irritation.[4][7]	[4][7]
Precautionary Statements	P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501	[4][7]
Hazard Class	Acute toxicity, Oral (Category 4).[7] Eye irritation (Category 2).[7]	[7]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.[5]	[5]

## Synthesis, Purification, and Analysis

The synthesis of **9H-Carbazole-3,6-diamine** can be achieved through several routes, often involving the functionalization of a pre-formed carbazole core.[1]

## Synthesis Workflow

A logical workflow for the synthesis and subsequent purification and analysis of **9H-Carbazole-3,6-diamine** is outlined below. This process begins with the halogenation of the carbazole core, followed by amination, purification, and finally, analytical confirmation of the product's identity and purity.

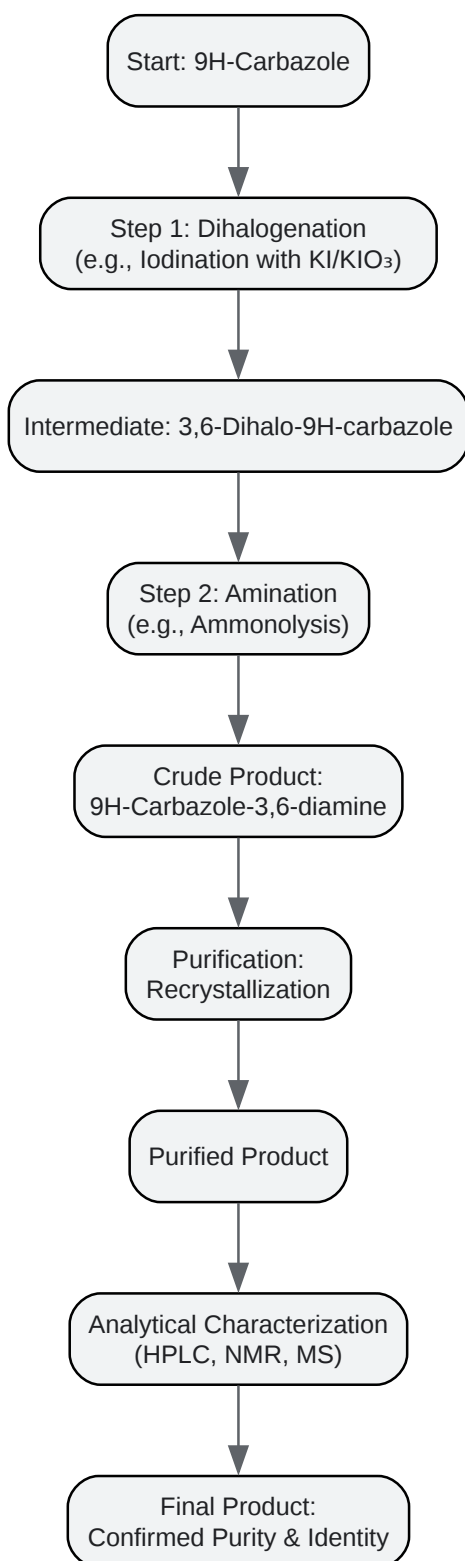


Figure 1. General Synthesis and Analysis Workflow

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Figure 1. General Synthesis and Analysis Workflow

## Experimental Protocol: Synthesis of 3,6-Diiodo-9H-carbazole (Intermediate)

This protocol is adapted from a known method for the iodination of carbazole, which serves as a key intermediate for subsequent amination to yield the target compound.

- Reagents and Materials:
  - 9H-Carbazole (I) (5.00 g, 30.43 mmol)
  - Potassium iodide (KI) (6.67 g, 40.17 mmol)
  - Potassium iodate (KIO<sub>3</sub>) (9.77 g, 45.65 mmol)
  - Glacial Acetic Acid (85 mL)
  - Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
- Procedure:
  - Add 9H-carbazole (5.00 g) and potassium iodide (6.67 g) to a round-bottom flask containing acetic acid (85 mL).
  - Stir the mixture to dissolve the solids.
  - Slowly add potassium iodate (9.77 g) to the stirring mixture.
  - Heat the reaction mixture to reflux and maintain for 10 minutes.
  - Cool the mixture to room temperature. A precipitate will form.
  - Filter the solid product and wash it with acetic acid (50 mL).
  - Dry the resulting pale-yellow powder to yield 3,6-Diiodo-9H-carbazole.

Note: The subsequent amination step to convert the diiodo-intermediate to **9H-Carbazole-3,6-diamine** would typically involve reaction with ammonia under specific conditions, a common method for synthesizing amino-carbazoles.<sup>[1]</sup>

## Experimental Protocol: Purification by Recrystallization

Crystallization is the primary method for obtaining high-purity **9H-Carbazole-3,6-diamine**.<sup>[1]</sup>

- Reagents and Materials:
  - Crude **9H-Carbazole-3,6-diamine**
  - Suitable solvent (e.g., ethanol, or other polar protic solvents)<sup>[1]</sup>
  - Erlenmeyer flask, heat source, filtration apparatus
- Procedure:
  - Place the crude product in an Erlenmeyer flask.
  - Add a minimal amount of the selected solvent to the flask.
  - Gently heat the mixture while stirring until the solid completely dissolves.
  - If any insoluble impurities remain, perform a hot filtration.
  - Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
  - Collect the purified crystals by vacuum filtration.
  - Wash the crystals with a small amount of cold solvent and dry them under vacuum.

## Experimental Protocol: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the quantitative purity of the final product.<sup>[1][8]</sup>

- Methodology:
  - Column: Newcrom R1 reverse-phase (RP) HPLC column.<sup>[8]</sup>

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[8]
- Detection: UV detector at an appropriate wavelength.
- Procedure:
  - Prepare a standard solution of the purified **9H-Carbazole-3,6-diamine** of known concentration in a suitable solvent (e.g., the mobile phase).
  - Prepare the mobile phase and degas it thoroughly.
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject the standard solution and record the chromatogram to determine the retention time.
  - Inject the sample solution (dissolved product from synthesis) and record the chromatogram.
  - Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

## Biological Activity and Potential Applications

Carbazole and its derivatives are recognized as a significant class of heterocyclic compounds with a wide array of biological properties, making them a key pharmacophoric nucleus in drug discovery.[9][10]

### Overview of Biological Activities

Carbazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including:

- Anticancer: Many carbazole derivatives exhibit antitumor properties.[9] Their mechanism often involves interfering with key cellular processes like DNA replication and cell division. [10][11] Some derivatives act as inhibitors of enzymes like topoisomerase or interfere with actin dynamics, leading to cell cycle arrest and apoptosis.[11][12]

- **Antibacterial:** Certain carbazoles, particularly those functionalized at the C-3 and C-6 positions, show potent antibacterial activity against both Gram-positive (e.g., *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*) bacteria.[9]
- **Antioxidant:** The carbazole scaffold is a feature in compounds with antioxidant properties, capable of scavenging free radicals.[9]
- **Neuroprotective and Anti-inflammatory:** Various derivatives have been investigated for neuroprotective and anti-inflammatory effects.[9]

## Potential Mechanism of Action: Anticancer Activity

A common anticancer mechanism for carbazole derivatives involves the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication. By inhibiting these enzymes, the compounds can induce DNA damage, trigger cell cycle arrest, and ultimately lead to programmed cell death (apoptosis).



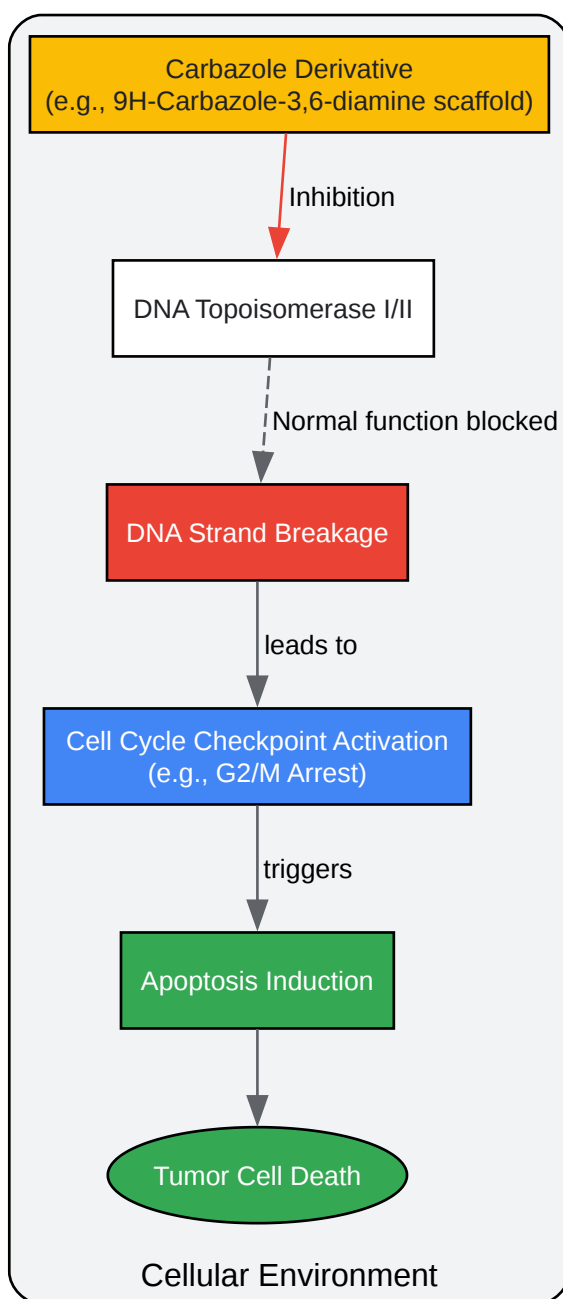


Figure 2. Proposed Anticancer Signaling Pathway

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Figure 2. Proposed Anticancer Signaling Pathway

## Applications in Materials Science

Beyond its biological potential, **9H-Carbazole-3,6-diamine** is valuable in organic electronics. Its electron-donating amine groups make it an efficient hole-transport material (HTM).[1] This

property is leveraged in devices such as:

- Organic Light-Emitting Diodes (OLEDs)[1][3]
- Organic Solar Cells (OSCs)[1]
- Organic Field-Effect Transistors (FETs)[1]

Its utility in these areas is enhanced by its good thermal stability and ability to form smooth, homogeneous thin films, which are critical for optimal device performance.[1]

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- To cite this document: BenchChem. [A Technical Guide to 9H-Carbazole-3,6-diamine (CAS 86-71-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329239#9h-carbazole-3-6-diamine-cas-number-86-71-5-properties]

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